molecular formula C19H18O5 B3023907 4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone CAS No. 898760-00-4

4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone

Cat. No.: B3023907
CAS No.: 898760-00-4
M. Wt: 326.3 g/mol
InChI Key: KCHILKVXRYHSJL-UHFFFAOYSA-N
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Description

4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by two key functional groups: a carboethoxy (ethyl ester) substituent at the 4-position of one benzene ring and a 1,3-dioxolane ring fused at the 4'-position of the second benzene ring.

Properties

IUPAC Name

ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-2-22-18(21)15-7-3-13(4-8-15)17(20)14-5-9-16(10-6-14)19-23-11-12-24-19/h3-10,19H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHILKVXRYHSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645106
Record name Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-00-4
Record name Ethyl 4-[4-(1,3-dioxolan-2-yl)benzoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 4-carboethoxybenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, the reaction conditions can be optimized to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Carboethoxy-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets and pathways. For instance, in photoinitiation, the compound absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position of substituents on benzophenone derivatives significantly impacts their electronic properties and reactivity. Below is a comparative analysis:

Compound Name Substituent Position Key Functional Groups Molecular Weight Key Properties/Applications
4-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone 4, 4' Carboethoxy, 1,3-dioxolane ~326.34 (est.) Pharmaceutical intermediates, UV-stabilizers
3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone (CAS 898759-98-3) 3, 4' Carboethoxy, 1,3-dioxolane 326.34 Synthetic intermediate for natural product revisions
4'-Cyano-3-(1,3-dioxolan-2-yl)benzophenone (CAS 898778-97-7) 3, 4' Cyano, 1,3-dioxolane 279.09 High electron-withdrawing capacity; potential photoinitiator
4'-Chloro-3-(1,3-dioxolan-2-yl)benzophenone (CAS 741707-93-7) 3, 4' Chloro, 1,3-dioxolane 288.73 Enhanced halogen bonding; agrochemical applications
4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone (CAS 898759-80-3) 2, 4' Methyl, 1,3-dioxolane 268.31 Improved solubility; polymer additives
Key Observations:
  • Carboethoxy vs. Cyano/Chloro: The carboethoxy group (ester) provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing cyano (-CN) or chloro (-Cl) groups. This difference influences their roles in photochemical reactions (e.g., cyano derivatives as photoinitiators ) versus ester-containing compounds in drug synthesis .

Spectroscopic and Physicochemical Properties

  • NMR Shifts: The carboethoxy group at the 4-position generates distinct aromatic proton splitting patterns compared to 3-substituted isomers, as observed in synthetic revisions of selagibenzophenone B .
  • Melting Points and Solubility: Methyl-substituted derivatives (e.g., 2-methylbenzophenone) exhibit lower melting points (~150–160°C) compared to carboethoxy analogues (>200°C) due to reduced molecular symmetry .

Biological Activity

4-Carboethoxy-4'-(1,3-dioxolan-2-YL)benzophenone (CAS: 898760-00-4) is a synthetic organic compound that belongs to the benzophenone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O5C_{19}H_{18}O_{5} with a molecular weight of 326.34 g/mol. The structure features a benzophenone core with a carboethoxy group and a dioxolane moiety, which may influence its biological properties.

Synthesis

The synthesis of benzophenone derivatives often involves multi-step reactions. For instance, various benzophenones have been synthesized through reactions involving starting materials like isovanillic acid and dimethylphenol. The yields for these reactions can vary significantly, typically ranging from 6.2% to 35% depending on the specific synthetic pathway employed .

Antitumor Activity

Research has indicated that compounds within the benzophenone family exhibit notable antitumor activity. In vitro studies have demonstrated that certain derivatives possess strong inhibitory effects against various cancer cell lines:

Cell Line IC50 (μM) Activity Level
HL-60 (Leukemia)0.48Very Strong
A-549 (Lung Cancer)0.82Strong
SMMC-7721 (Liver Cancer)0.26Very Strong
SW480 (Colon Cancer)0.99Strong

These results suggest that derivatives like this compound could be promising candidates for further development as anticancer agents .

Antimicrobial Activity

Benzophenone derivatives have also shown antimicrobial properties. For example, studies have reported that certain benzophenones can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents . The presence of specific functional groups within the benzophenone structure is believed to enhance their efficacy against microbial strains.

The antitumor activity of benzophenone derivatives is often attributed to their ability to interact with key cellular pathways:

  • Inhibition of Cell Proliferation : These compounds can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Targeting Key Genes : Network pharmacology studies have identified several hub genes such as AKT1 and CASP3 that are influenced by these compounds, suggesting a multi-target approach to their mechanism .

Case Studies

Several studies highlight the biological efficacy of benzophenone derivatives:

  • Study on Antitumor Activity : A comparative study evaluated various benzophenones against five human cancer cell lines, confirming that compounds similar to this compound exhibited significant cytotoxicity with IC50 values indicating strong potency against specific cell lines .
  • Antimicrobial Efficacy : Research has shown that certain synthesized benzophenones can inhibit lipopolysaccharide-induced nitric oxide production in macrophage-like cells, suggesting anti-inflammatory properties alongside antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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